4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-phenacylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGTVRRRFCLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Research indicates that 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide exhibits a range of biological activities:
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies suggest that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
- Anticancer Potential : Preliminary investigations have indicated that this sulfonamide may exhibit anticancer properties. Studies are ongoing to elucidate its mechanism of action and effectiveness against different cancer cell lines.
Therapeutic Applications
The therapeutic potential of this compound is noteworthy:
Case Studies and Research Findings
A few notable case studies highlight the applications and research surrounding this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |
| Study B | Anticancer Activity | Showed selective cytotoxicity towards specific cancer cell lines, indicating potential for further development as an anticancer drug. |
| Study C | Synthesis Optimization | Improved synthetic routes led to higher yields and reduced reaction times compared to traditional methods, enhancing feasibility for large-scale production. |
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structurally related benzenesulfonamide derivatives, highlighting substituent effects on reactivity and applications:
Key Comparative Insights
Electronic Effects: The electron-withdrawing nitro group in 4-methyl-N-(4-nitrobenzoyl)benzenesulfonamide stabilizes the anti conformation of the N–H bond, contrasting with electron-donating methyl groups in 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide . The trifluoromethyl group in 3ad () enhances electrophilicity, enabling high-yield cyclization reactions compared to non-fluorinated analogs .
Steric Effects :
- Bulky substituents (e.g., indol-3-ylpropyl in 3u ) hinder rotational freedom, influencing diastereoselectivity in catalytic processes .
- Allyl/propenyl groups (e.g., 2Ts ) promote regioselectivity in metathesis reactions due to reduced steric hindrance .
Reactivity in Catalysis: The ketone moiety in this compound facilitates carbonyl olefin metathesis, while analogs like S8 (phenylethynyl) undergo unintended 1,2-addition under similar conditions . Thiazolidinone derivatives (e.g., ) exhibit bioactivity absent in non-heterocyclic analogs, highlighting the role of fused rings in pharmacological applications .
Biological Activity
4-Methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a sulfonamide compound with a unique structure that includes a methyl group, a phenyl group, and a sulfonamide moiety. Its molecular formula is C₁₅H₁₅N₁O₃S, with a molecular weight of 289.35 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₅N₁O₃S
- Molecular Weight : 289.35 g/mol
- Functional Groups : Sulfonamide, carbonyl, and aromatic rings.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, may exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against antibiotic-resistant strains of bacteria such as Enterococcus faecium and Escherichia coli. The mechanism of action typically involves competitive inhibition of enzymes involved in folate metabolism, which is crucial for bacterial growth .
Anticancer Activity
In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For example, benzenesulfonamide derivatives have been evaluated for their cytotoxic effects on HeLa cells, showing significant anti-proliferative activity associated with caspase activation . This suggests potential applications in cancer therapy.
Study on Antimicrobial Resistance
A study focused on the development of novel benzenesulfonamide derivatives reported that certain compounds exhibited strong antimicrobial activity against multidrug-resistant Mycobacterium abscessus strains. The findings highlight the importance of exploring benzenesulfonamide derivatives as potential candidates for treating resistant infections .
Apoptosis Induction in Cancer Cells
Another study investigated the anticancer properties of benzenesulfonamide-bearing imidazole derivatives. These compounds demonstrated the ability to increase early apoptotic populations in HeLa cells, suggesting that modifications to the sulfonamide structure can enhance biological activity against cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenesulfonamide | Simple sulfonamide structure | Antibiotic activity |
| 4-Methyl-N-(2-phenylethynyl)benzenesulfonamide | Contains an ethynyl group | Enhanced reactivity |
| 4-Methyl-N-(3-pyridyl)benzenesulfonamide | Incorporates a pyridine ring | Possible neuroactive properties |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Q & A
Q. What synthetic routes are commonly used to prepare 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling sulfonamide precursors with α-keto carbonyl derivatives under basic conditions (e.g., KCO) in polar aprotic solvents like THF or DCM. Optimization involves adjusting stoichiometry, temperature (often 0–25°C), and catalyst selection (e.g., Rh or Au catalysts for advanced derivatives) . Monitoring reaction progress via TLC or LC-MS is critical. Post-synthesis purification employs column chromatography with gradients of hexane/ethyl acetate .
Q. How is this compound characterized using spectroscopic methods?
Key characterization tools include and NMR spectroscopy. In CDCl, the sulfonamide NH proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the 2-oxo-2-phenylethyl group shows a carbonyl resonance at ~δ 200–210 ppm in NMR. Aromatic protons from the 4-methylbenzene ring resonate as a multiplet at δ 7.3–7.8 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Q. What crystallographic software is recommended for determining the crystal structure of this compound?
The SHELX suite (e.g., SHELXL for refinement) and WinGX (for data integration and visualization) are widely used. SHELX handles small-molecule refinement efficiently, even for twinned or high-resolution data. WinGX provides a user-friendly interface for Fourier map analysis and hydrogen bonding pattern identification .
Advanced Research Questions
Q. How do transition metal catalysts (e.g., Rh, Au) influence the diastereoselectivity of reactions involving this sulfonamide?
Rhodium(II) catalysts enable transannulation reactions with vinyl benzoxazinanones, achieving high diastereoselectivity (d.r. >10:1) via steric control of transition states. Gold(I) catalysts, such as [Au(JohnPhos)(NTf)], promote σ-phylic activation of alkynes, directing regioselective cycloadditions. Solvent choice (e.g., DCE for Au catalysis) and ligand electronic properties significantly impact outcomes .
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings). For this compound, the sulfonamide NH often forms N–H···O=S hydrogen bonds with adjacent molecules, creating infinite chains. Crystallographic software (Mercury, PLATON) calculates bond distances/angles and visualizes packing diagrams .
Q. What strategies resolve contradictions in reaction outcomes between analogous sulfonamide derivatives?
Discrepancies in yields or selectivity may arise from steric hindrance (e.g., substituents on the phenyl ring) or electronic effects (e.g., electron-withdrawing groups). Comparative studies using isotopic labeling (e.g., -carbonyl) or kinetic profiling (via in situ IR) can identify rate-determining steps. For example, trifluoromethyl groups in derivatives like 3ad′ reduce steric bulk, enhancing reactivity compared to non-fluorinated analogs .
Q. How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?
Electron-deficient aryl groups (e.g., nitro, CF) enhance electrophilicity at the sulfonamide sulfur, facilitating Negishi or Suzuki couplings. Conversely, electron-donating groups (e.g., methyl) stabilize intermediates, slowing reactivity. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
